Coelenterazine cp
Overview
Description
Coelenterazine cp is a derivative of coelenterazine, a luciferin found in various bioluminescent marine organisms such as the jellyfish Aequorea victoria, the sea pansy Renilla, and the hydroid Obelia . This compound is known for its unique properties, including its ability to emit blue light when oxidized in the presence of calcium ions. This compound is widely used in scientific research due to its bioluminescent properties, which make it an excellent tool for studying cellular processes and molecular interactions .
Mechanism of Action
Target of Action
Coelenterazine cp, a derivative of the naturally occurring coelenterazine , primarily targets various luciferases such as Renilla luciferase (Rluc), Gaussia luciferase (Gluc), and photoproteins including aequorin and obelia . These targets play a crucial role in bioluminescence, a phenomenon where light is produced by a chemical reaction within an organism .
Mode of Action
The mode of action of this compound involves its interaction with these luciferases and photoproteins. When bound to these proteins, this compound is oxidized in the presence of molecular oxygen, producing a high-energy intermediate . This oxidation process results in the emission of blue light, with a peak emission wavelength of approximately 450-480 nm . The intensity of the emitted light is reportedly 15 times higher than that of native coelenterazine .
Biochemical Pathways
The biochemical pathway of this compound is closely tied to the process of bioluminescence. The compound adopts a Y-shaped conformation, enabling the deprotonated imidazopyrazinone component to attack O2 via a radical charge-transfer mechanism . This reaction is catalyzed by the corresponding luciferase in biological systems . The oxidation of this compound leads to the production of an excited coelenteramide product .
Pharmacokinetics
It is known that this compound is soluble in methanol or ethanol, but insoluble in dmso . This solubility profile may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of this compound’s action is the emission of blue light when it is oxidized . This bioluminescence is used extensively in various biological processes, both in vitro and in vivo . It is particularly useful in the study of intracellular calcium , as the aequorin complex, which includes this compound, emits light when bound to calcium ions .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound undergoes slow oxidation in the presence of atmospheric oxygen . Therefore, it is recommended to store this compound in an inert gas environment, away from light, to maintain its stability . Furthermore, the pH of the environment can affect the stability of this compound, as it degrades quickly in alkaline conditions .
Biochemical Analysis
Biochemical Properties
Coelenterazine cp interacts with various enzymes and proteins. It is the substrate of many luciferases such as Renilla reniformis luciferase (Rluc), Gaussia luciferase (Gluc), and photoproteins, including aequorin, and obelin . All these proteins catalyze the oxidation of this compound, a reaction that results in the emission of light .
Cellular Effects
This compound influences cell function through its role in bioluminescence. It is freely permeant to cell membranes, facilitating the reconstitution of the aequorin complex in vivo . The bioluminescence activity of this compound with Gaussia luciferase (GLuc) showed a significantly higher activity in comparison with Renilla luciferase .
Molecular Mechanism
The mechanism of action of this compound involves the oxidation of the molecule. When three Ca2+ ions bind to the aequorin complex, this compound is oxidized to coelenteramide, with a concomitant release of carbon dioxide and blue light . This reaction is catalyzed by various luciferases .
Temporal Effects in Laboratory Settings
This compound exhibits stability over time in laboratory settings. It undergoes slow oxidation in the presence of atmospheric oxygen . Therefore, it is recommended to store these products desiccated at -20°C and protected from light .
Metabolic Pathways
This compound is involved in the metabolic pathway of bioluminescence. It is oxidized to coelenteramide in the presence of molecular oxygen, a reaction catalyzed by various luciferases
Transport and Distribution
This compound is freely permeant to cell membranes, which facilitates its distribution within cells and tissues
Preparation Methods
The synthesis of coelenterazine cp involves several steps, starting with the preparation of the imidazopyrazinone core. The classical synthetic route includes the following steps :
Formation of the imidazopyrazinone core: This involves the condensation of a substituted benzaldehyde with a hydrazine derivative to form the imidazopyrazinone ring.
Functionalization of the core: The imidazopyrazinone core is then functionalized at specific positions to introduce the desired substituents, such as the cp group.
Oxidation and purification: The final step involves the oxidation of the intermediate compound to form this compound, followed by purification using chromatographic techniques.
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet the demand for this compound in research and commercial applications .
Chemical Reactions Analysis
Coelenterazine cp undergoes several types of chemical reactions, including oxidation, reduction, and substitution :
Oxidation: this compound is oxidized in the presence of calcium ions to produce coelenteramide and emit blue light. This reaction is catalyzed by the enzyme luciferase.
Reduction: this compound can be reduced to its corresponding dihydro derivative under specific conditions.
Substitution: Various substituents can be introduced into the imidazopyrazinone core through substitution reactions, allowing for the creation of different derivatives with unique properties.
Common reagents used in these reactions include oxidizing agents such as molecular oxygen and reducing agents like sodium borohydride. The major products formed from these reactions include coelenteramide and various substituted derivatives of this compound .
Scientific Research Applications
Coelenterazine cp has a wide range of scientific research applications, including :
Chemistry: Used as a chemiluminescent probe to study oxidation-reduction reactions and other chemical processes.
Biology: Employed as a bioluminescent marker to monitor calcium ion concentrations in living cells and tissues.
Medicine: Utilized in diagnostic assays to detect the presence of specific biomolecules and monitor cellular responses to drugs.
Industry: Applied in the development of bioluminescent imaging techniques for various industrial applications, including environmental monitoring and quality control.
Comparison with Similar Compounds
Coelenterazine cp is one of several derivatives of coelenterazine, each with unique properties . Similar compounds include:
Coelenterazine f: Known for its higher sensitivity to calcium ions compared to this compound.
Coelenterazine h: Exhibits a faster response to calcium binding and higher luminescence quantum yield.
Coelenterazine hcp: Offers the highest luminescence quantum yield among the derivatives.
Coelenterazine n: Produces a lower luminescent intensity, making it suitable for low-sensitivity applications.
This compound is unique in its balance of sensitivity and luminescence intensity, making it a versatile tool for various research applications .
Properties
IUPAC Name |
8-(cyclopentylmethyl)-6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]imidazo[1,2-a]pyrazin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3/c29-19-9-5-17(6-10-19)14-22-25(31)28-15-23(18-7-11-20(30)12-8-18)26-21(24(28)27-22)13-16-3-1-2-4-16/h5-12,15-16,29-31H,1-4,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLMZJSGNQTCLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=C(C=C4)O)C5=CC=C(C=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376336 | |
Record name | Coelenterazine cp | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123437-25-2 | |
Record name | Coelenterazine cp | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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